molecular formula C14H12N2O6S B13978731 Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate CAS No. 448201-66-9

Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate

Cat. No.: B13978731
CAS No.: 448201-66-9
M. Wt: 336.32 g/mol
InChI Key: GYMCWTSRACBFPJ-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate is a sulfonamide derivative featuring a benzoate ester core substituted at the 2-position with a sulfonamide group. The sulfonamide moiety is further modified with a 3-nitrophenyl ring.

Properties

CAS No.

448201-66-9

Molecular Formula

C14H12N2O6S

Molecular Weight

336.32 g/mol

IUPAC Name

methyl 2-[(3-nitrophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C14H12N2O6S/c1-22-14(17)12-7-2-3-8-13(12)15-23(20,21)11-6-4-5-10(9-11)16(18)19/h2-9,15H,1H3

InChI Key

GYMCWTSRACBFPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate typically involves the reaction of methyl 2-aminobenzoate with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed:

    Reduction: Methyl 2-{[(3-aminophenyl)sulfonyl]amino}benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-{[(3-nitrophenyl)sulfonyl]amino}benzoic acid.

Scientific Research Applications

Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonyl group, which can form strong interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Methyl 2-{[(2-Chlorophenyl)amino]sulfonyl}benzoate

  • Structure : The 2-chlorophenyl substituent replaces the 3-nitrophenyl group in the target compound.
  • Electronic Effects: The chloro substituent is moderately electron-withdrawing (compared to the nitro group), reducing the sulfonamide’s acidity.
  • Applications : Used in proteomics research, suggesting utility in protein interaction studies or enzyme inhibition .
  • Physicochemical Properties :
    • Molecular Weight: ~329.77 g/mol (calculated).
    • LogP: Estimated higher lipophilicity than the nitro analog due to reduced polarity.

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

  • Structure : Contains a sulfonylurea bridge linking the benzoate ester to a triazine ring, unlike the target’s sulfonamide group.
  • Electronic Effects : The triazine ring and methoxy groups enhance electron-deficient character, critical for herbicidal activity.
  • Applications : Inhibits acetolactate synthase (ALS) in plants, a mode of action distinct from sulfonamides .
  • Physicochemical Properties :
    • Molecular Weight: 381.36 g/mol.
    • Solubility: Higher water solubility due to the urea moiety and triazine heterocycle.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : An amide with an N,O-bidentate directing group, contrasting with the sulfonamide and benzoate ester in the target.
  • Applications : Utilized in metal-catalyzed C–H bond functionalization, highlighting the role of directing groups in synthetic chemistry.

Data Table: Key Comparative Properties

Compound Substituent/Group Molecular Weight (g/mol) Key Applications LogP (Estimated)
Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate 3-NO₂ (sulfonamide) 336.35 Research chemical ~1.8
Methyl 2-{[(2-chlorophenyl)amino]sulfonyl}benzoate 2-Cl (sulfonamide) 329.77 Proteomics research ~2.5
Metsulfuron methyl ester Sulfonylurea, triazine 381.36 Herbicide (ALS inhibitor) ~1.2
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate amide 207.27 Metal catalysis ~1.0

Research Findings and Implications

  • This contrasts with the 2-chloro analog’s steric and electronic profile .
  • Biological Activity : Sulfonylureas (e.g., metsulfuron) target plant-specific enzymes, while sulfonamides may exhibit broader biological activity, including antimicrobial or anticancer effects, though this remains unexplored for the target compound .
  • Synthetic Utility : The absence of a directing group in the target, unlike the N,O-bidentate amide in , limits its use in C–H activation unless modified .

Biological Activity

Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety linked to a sulfonamide group, which is further substituted with a nitrophenyl group. The structural formula can be represented as follows:

C9H10N2O4S\text{C}_9\text{H}_10\text{N}_2\text{O}_4\text{S}

This complex structure suggests potential interactions with biological targets through various mechanisms, including enzyme inhibition and modulation of metabolic pathways.

Antimicrobial Properties

Research indicates that compounds within the sulfonamide class exhibit significant antimicrobial activity. This compound has been studied for its efficacy against various bacterial strains. For instance, a study reported an MIC (Minimum Inhibitory Concentration) of 8 μg/mL against specific pathogens, comparable to established antibiotics .

Anticancer Activity

The compound's anticancer potential has also been investigated. In vitro studies have shown that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Notably, it demonstrated IC50 values indicating potent activity against prostate cancer cells (PC-3) and breast cancer cells (MDA-MB-231) .

The precise molecular mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit dihydropteroate synthase, a key enzyme in folate synthesis in bacteria.
  • Cell Signaling Modulation : The nitro group may influence cellular signaling pathways related to apoptosis and cell cycle regulation.

Case Studies

  • Antimicrobial Efficacy :
    A comparative study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. Results indicated significant inhibition of bacterial growth, with the compound showing superior activity against resistant strains .
  • Anticancer Studies :
    In a controlled laboratory setting, this compound was tested on multiple cancer cell lines. The findings revealed that treatment led to a reduction in cell viability and increased apoptosis markers, suggesting its potential as an anticancer agent .

Data Tables

Activity Type Tested Concentration (μg/mL) Observed Effect
Antimicrobial8Significant inhibition
AnticancerVaries (IC50 ~10-25)Reduced cell viability

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